![molecular formula C19H14Cl2N2O2S B2916937 [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 338413-63-1](/img/structure/B2916937.png)
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate” is a chemical compound . It is available for scientific research needs .
Molecular Structure Analysis
The molecular formula of this compound is C19H14Cl2N2O2S . The InChI (International Chemical Identifier) string is InChI=1/C19H14Cl2N2O2S/c20-14-7-9-15 (10-8-14)23-19 (24)25-12-13-4-3-11-22-18 (13)26-17-6-2-1-5-16 (17)21/h1-11H,12H2, (H,23,24) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 405.29 . The solubility of this compound in DMSO is unknown .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Chlorophenols, such as 2-chlorophenol and its derivatives, are evaluated for their contamination effects on aquatic environments. They exhibit moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. Environmental persistence varies, with some conditions leading to moderate to high persistence, especially for compounds like 3-chlorophenol. Bioaccumulation is generally expected to be low, but these compounds significantly affect water quality due to their strong organoleptic effects (Krijgsheld & Gen, 1986).
Toxicological Studies
Studies on the degradation products of chemical warfare agents, including chlorophenols, highlight the formation, fate, and toxic effects of these compounds in the environment. This research is crucial for understanding the environmental and health impacts of chlorophenol derivatives, as well as for developing decontamination strategies (Munro et al., 1999).
Applications in Agriculture and Industry
N-phenyl carbamate compounds, like chlorpropham, belong to the carbamate group of pesticides, which have seen extensive use due to their effectiveness and relatively lower toxicity compared to other pesticide classes. However, concerns about environmental impact and toxicity to humans have led to increased research into their degradation and regulation (Smith & Bucher, 2012).
Advanced Materials and Chemical Synthesis
Research into organosilicon compounds with sulfur functionalities offers insights into the synthesis and application potential of such chemicals. These compounds are of interest for their unique properties and applications in creating advanced materials with specific functionalities (Vlasova, Sorokin, & Oborina, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-14-7-9-15(10-8-14)23-19(24)25-12-13-4-3-11-22-18(13)26-17-6-2-1-5-16(17)21/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHXDRMLRIAXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916854.png)
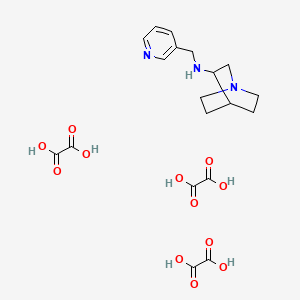
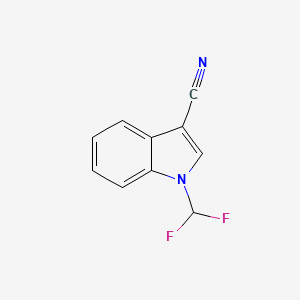
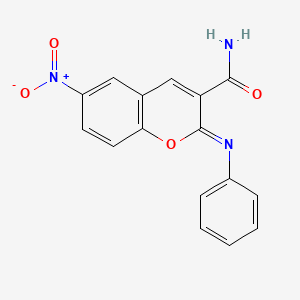
![4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2916863.png)


![4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2916867.png)

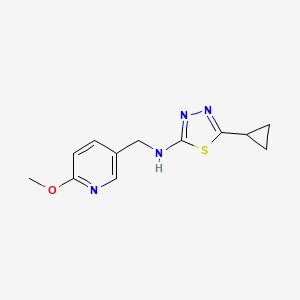
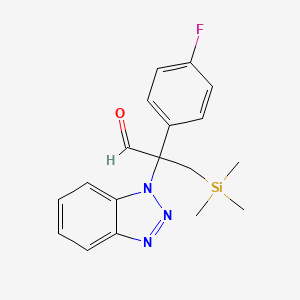
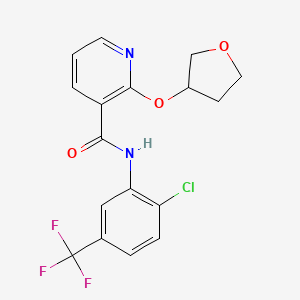
![4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid](/img/structure/B2916874.png)
